Ammonia dioxane

Description

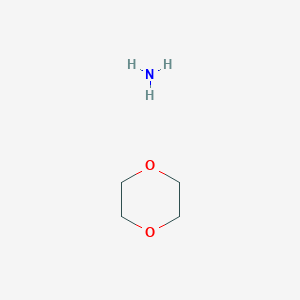

"Ammonia dioxane" refers to a solution of ammonia (NH₃) dissolved in 1,4-dioxane, a cyclic ether solvent. This system is widely utilized in organic synthesis due to its dual role as a solvent and ammonia source. The typical concentration of ammonia in dioxane is 0.5 M, offering a stable and controllable reagent for reactions requiring NH₃ under anhydrous or high-temperature conditions .

Properties

IUPAC Name |

azane;1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.H3N/c1-2-6-4-3-5-1;/h1-4H2;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTGQBPGYZDWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Atmospheric Dissolution

A widely cited method involves dissolving anhydrous ammonia gas in 1,4-dioxane at atmospheric pressure and room temperature. The procedure is as follows:

-

Equipment Setup : A gas-tight Schlenk flask or Kjeldahl-shaped reactor is pre-dried to prevent moisture contamination.

-

Solvent Preparation : 1,4-Dioxane (50–100 mL) is added to the flask under nitrogen purge to exclude oxygen and humidity.

-

Ammonia Introduction : Anhydrous ammonia gas is bubbled through the solvent via a glass inlet tube. The exothermic dissolution requires cooling to maintain temperatures below 30°C.

-

Concentration Calibration : The solution’s molarity is adjusted to 0.5 M by controlling gas flow duration, verified by titration or density measurements ( at 25°C).

Key Parameters :

Vacuum-Assisted Cryogenic Method

For higher concentrations or improved reproducibility, a vacuum-assisted approach is employed:

-

Solvent Freezing : 1,4-Dioxane is frozen at -78°C (dry ice/acetone bath) to minimize volatilization.

-

System Evacuation : The reaction vessel is evacuated to <1 mmHg to remove residual gases.

-

Ammonia Condensation : Gaseous ammonia is introduced into the frozen dioxane, allowing gradual condensation as the system warms to room temperature.

-

Equilibration : The mixture is stirred for 3 hours to ensure homogeneous dissolution.

This method achieves precise molarities (e.g., 0.5 M) with minimal peroxide formation, a critical safety consideration.

Industrial Synthesis and Scalability

While laboratory methods prioritize precision, industrial-scale production emphasizes cost efficiency and safety:

Chemical Reactions Analysis

Hydroaminomethylation of Olefins

Hydroaminomethylation combines olefins, syngas (CO/H₂), and ammonia to produce primary or secondary amines. 1,4-Dioxane serves as a solvent in these reactions due to its ability to stabilize intermediates and enhance selectivity.

Key Catalytic Systems and Conditions

| Catalyst | Temperature (°C) | Pressure (bar) | Primary:Secondary Amine Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Co(CO)₈/PPh₃ | >150 | >138 (CO/H₂) | ~1:1 | ~40 | |

| Ru-PNP pincer | 130 | 78 (CO/H₂) | 10:1 | 60–85 |

-

Cobalt Systems : Early work by Lin and Knifton used phosphine-ligated cobalt octacarbonyl in dioxane, achieving moderate yields but requiring extreme pressures (>138 bar) and temperatures (>150°C). Secondary amine formation was significant due to limited regiocontrol .

-

Ruthenium Systems : Beller et al. improved selectivity using Ru-PNP pincer complexes in dioxane, reducing pressure to 78 bar and achieving a 10:1 primary-to-secondary amine ratio. Terminal olefins such as 1-octene reacted efficiently .

Palladium-Catalyzed Allylic Amination

Ammonia acts as a nucleophile in allylic substitution reactions, with 1,4-dioxane optimizing solubility and reaction rates.

Reaction Scope and Performance

-

Substrates : Allylic acetates and carbonates undergo amination at room temperature using [Pd(PPh₃)₄] in dioxane .

-

Enantioselectivity : With (R)-binap ligand, 1,3-diphenylallyl acetate forms the primary amine in 71% yield and 87% ee .

-

Limitations : High catalyst loadings (20 mol%) and dilute conditions are required, limiting scalability .

Coupling of Ammonia with Aryl Halides

1,4-Dioxane enhances ammonia solubility in palladium-catalyzed arylations, enabling efficient monoamination.

Comparative Solvent Performance

| Solvent | Aryl Bromide Conversion (%) | Monoamine:Diarylamine Selectivity |

|---|---|---|

| 1,4-Dioxane | >95 | 8:1 |

| DME | >95 | 3:1 |

-

Conditions : Pd/CyPF-t-Bu catalyst (0.5–1 mol%), 0.5 M NH₃ in dioxane, 100°C .

-

Substrate Scope : Electron-rich, neutral, and poor aryl bromides/chlorides react effectively. For example, 4-bromo-tert-butylbenzene yields 89% monoarylamine .

Role of 1,4-Dioxane as a Solvent

1,4-Dioxane’s high polarity and miscibility with ammonia (solubility ≈0.0313 mole fraction at 293 K ) facilitate homogeneous reactions. Key properties:

Mechanistic Insights

-

Hydroaminomethylation : CO insertion into metal-alkyl bonds forms intermediates that react with NH₃ .

-

Allylic Amination : Outer-sphere NH₃ attack on π-allyl-Pd intermediates yields primary amines .

-

Arylation : Oxidative addition of aryl halides to Pd(0) precedes NH₃ nucleophilic displacement .

Challenges and Advancements

Scientific Research Applications

Chemical Properties and Background

Ammonia dioxane is a compound formed from the combination of ammonia and dioxane. Dioxane itself is a cyclic ether that serves as a solvent in many chemical reactions due to its excellent solvating properties. The presence of ammonia enhances its utility in specific applications, particularly in organic synthesis and environmental remediation.

Applications in Pharmaceuticals

This compound is extensively utilized in the pharmaceutical industry as a solvent and reagent. Its applications include:

- Solvent for Drug Synthesis : Dioxane is commonly used to dissolve various reactants during the synthesis of pharmaceuticals, facilitating reactions that require specific solvent conditions.

- Analytical Reagent : It serves as an analytical reagent in laboratories for various assays and tests, particularly in the preparation of samples for chromatography and spectroscopy.

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Solvent for Drug Synthesis | Used to dissolve reactants in pharmaceutical synthesis |

| Analytical Reagent | Employed in laboratory assays and sample preparation |

Environmental Remediation

This compound plays a significant role in environmental remediation efforts, particularly concerning the removal of 1,4-dioxane from contaminated water sources. Various treatment technologies have been developed to address this persistent pollutant.

Treatment Technologies

- Biodegradation : Certain microbial species have demonstrated the ability to degrade 1,4-dioxane effectively. Research has identified specific bacteria capable of metabolizing this compound, making biological treatment a viable option.

- Advanced Oxidation Processes (AOPs) : Techniques such as UV/H2O2 treatment have shown high efficacy in removing 1,4-dioxane from water. Case studies indicate removal efficiencies exceeding 99% under optimal conditions.

Table 2: Treatment Technologies for 1,4-Dioxane Removal

| Technology | Efficiency (%) | Description |

|---|---|---|

| Biodegradation | Variable | Utilizes microbial metabolism for degradation |

| UV/H2O2 | >99 | Advanced oxidation process for water treatment |

Case Studies

Several case studies illustrate the practical applications of this compound in environmental remediation:

- Case Study 1: Full-Scale AOP Implementation

- Location: Ann Arbor, Michigan

- Description: A full-scale UV/H2O2 system was installed to treat 5000 gallons of contaminated water daily, achieving a removal rate of 99.95% for 1,4-dioxane.

- Case Study 2: Bioremediation Pilot Study

- Location: North Carolina

- Description: A pilot study demonstrated effective biodegradation of 1,4-dioxane using enriched microbial communities, achieving removal efficiencies between 81.6% and 98.6%.

Mechanism of Action

The mechanism of action of ammonia dioxane involves its ability to act as a solvent and reactant in chemical reactions. Ammonia can donate a pair of electrons, making it a good nucleophile, while dioxane stabilizes the reaction environment. This combination allows for efficient chemical transformations and interactions with various molecular targets and pathways .

Comparison with Similar Compounds

Ammonia in Dioxane vs. Ammonia in Other Solvents

Ammonia solutions in different solvents vary significantly in reactivity, safety, and applicability:

Research Findings :

- Reaction Efficiency : Ammonia in dioxane outperforms aqueous NH₃ in Pd-catalyzed aryl couplings due to better substrate solubility and reduced side reactions (e.g., 93% yield for compound 10a vs. <50% in aqueous systems) .

- Safety: Dioxane’s peroxide formation risk necessitates stabilizers (e.g., BHT) and strict storage protocols, whereas THF and methanol are safer but less thermally stable .

Dioxane vs. Other Ether Solvents

1,4-Dioxane is often compared to THF and glyme for its solvent properties:

| Property | 1,4-Dioxane | THF | Glyme |

|---|---|---|---|

| Boiling Point (°C) | 101 | 66 | 85 |

| Polarity | Moderate | Moderate | High |

| Peroxide Risk | High | Moderate | Low |

| Miscibility | Fully miscible with H₂O | Partial | Limited |

Key Observations :

Environmental and Analytical Considerations

- Toxicity: Dioxane is classified as a probable carcinogen, requiring stringent waste management compared to methanol or THF .

- Analytical Performance : In lignin mass spectrometry, dioxane-based APPI methods yield higher signal intensity (1,900 oligomers detected) than ESI with aqueous NH₃ .

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions when using 1,4-dioxane as a solvent in ammonia-mediated syntheses?

- Methodological Answer :

- Solvent Selection : Test solvents like 1,4-dioxane and tetrahydrofuran (THF) for compatibility with ammonia. Avoid THF if product/solvent peak overlap occurs in chromatographic analysis (e.g., HPLC/GC). 1,4-dioxane enhances reaction efficiency by stabilizing intermediates, as shown in caprolactam synthesis (yield: 49.7%) .

- Ammonia Concentration : Use standardized ammonia solutions (e.g., 0.5 M in 1,4-dioxane) to ensure reproducibility. Excess ammonia (5–10 equivalents) simplifies protocols in palladium-catalyzed reactions .

- Table 1 : Solvent Performance in Synthesis

| Solvent | Yield (%) | Analytical Interference | Reference |

|---|---|---|---|

| 1,4-Dioxane | 49.7 | None | |

| THF | N/A | Peak overlap |

Q. What analytical methods are recommended for detecting trace 1,4-dioxane in environmental or reaction matrices?

- Methodological Answer :

- Cavity Ring-Down Spectroscopy (CRDS) : Detects 1,4-dioxane at 27 ppb, well below NIOSH’s 1 ppm recommended exposure limit. Validate against baseline studies for accuracy .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use EPA-approved methods (e.g., Method 522) for groundwater analysis. Address matrix effects by spiking internal standards .

- Infrared Spectroscopy : Monitor solvent residues in synthetic products; distinguish 1,4-dioxane peaks (e.g., 1,120 cm⁻¹) from ammonia .

Q. What are key considerations for assessing 1,4-dioxane’s environmental fate and transport in groundwater studies?

- Methodological Answer :

- Sampling Design : Collect samples from monitoring wells with historical 1,1,1-TCA contamination, as 1,4-dioxane often co-occurs. Use low-flow purging to minimize cross-contamination .

- Natural Attenuation : Evaluate biodegradation potential via aerobic cometabolism (e.g., Pseudomonas spp.). Note limited natural degradation in anaerobic zones .

- Regulatory Thresholds : Compare concentrations to USEPA tap water RSL (0.46 µg/L) and EGLE cleanup criteria (7.6 µg/L) .

Advanced Research Questions

Q. How can contradictions in hydrodynamic radius (Rh) calculations of 1,4-dioxane across protein datasets be resolved?

- Methodological Answer :

- Global χ² Analysis : Minimize protein-specific biases by fitting Rh values across multiple datasets. Calculate χ² between experimental and predicted diffusion coefficients .

- Error Propagation : Account for viscosity and temperature fluctuations. Use dynamic light scattering (DLS) to cross-validate Rh values .

Q. What methodologies address data quality issues in 1,4-dioxane groundwater analysis for regulatory compliance?

- Methodological Answer :

- QA/QC Protocols : Spike samples with deuterated 1,4-dioxane-d₈ to monitor recovery rates (target: 70–130%). Reject data from improperly preserved samples (e.g., pH > 9) .

- Multi-Year TRI Analysis : Aggregate Toxics Release Inventory data (2015–2020) to model long-term exposure risks. Cross-walk facilities by industrial sector and emission type .

Q. How to design advanced oxidation processes (AOPs) for 1,4-dioxane remediation while managing competing contaminants?

- Methodological Answer :

- UV/H₂O₂ Optimization : Adjust H₂O₂ dosage (50–200 mg/L) and UV intensity (254 nm) to target 1,4-dioxane without forming chlorinated byproducts. Pre-treat co-contaminants (e.g., TCE) to avoid radical scavenging .

- Catalytic Ozonation : Test TiO₂ or Fe-doped catalysts to enhance hydroxyl radical yield. Monitor pH (optimum: 7–8) to prevent ammonia inhibition .

Data Contradiction and Synthesis Challenges

Q. Why do ammonia-dioxane systems yield inconsistent results in heterocyclic compound synthesis?

- Methodological Answer :

- Reagent Purity : Use anhydrous 1,4-dioxane to avoid water-induced side reactions. Verify ammonia concentration via titration .

- Temperature Control : Maintain 85°C in Pd-catalyzed reactions to balance NH₃ volatility and reactivity. Lower temps favor incomplete cyclization .

Q. How to reconcile discrepancies in 1,4-dioxane’s carcinogenic risk assessments between animal models and human studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.